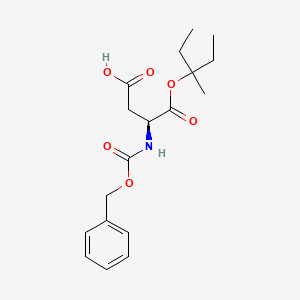
Z-Asp-OMPe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-OMPe involves the protection of the aspartic acid side chain with a 3-methyl-pent-3-yl group. This bulky protecting group offers significant protection against aspartimide formation . The synthesis typically involves the following steps:
Protection of the α-amino group: The α-amino group of aspartic acid is protected using Fmoc (9-fluorenylmethyloxycarbonyl) chloride.
Protection of the β-carboxyl group: The β-carboxyl group is protected with a 3-methyl-pent-3-yl ester.
Coupling reactions: The protected aspartic acid derivative is then used in peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesizers that allow for the parallel synthesis of multiple peptides .
Análisis De Reacciones Químicas
Types of Reactions
Z-Asp-OMPe undergoes various chemical reactions, including:
Substitution reactions: The protecting groups can be selectively removed under acidic or basic conditions.
Coupling reactions: It can be coupled with other amino acids to form peptides.
Common Reagents and Conditions
Fmoc removal: Piperidine is commonly used to remove the Fmoc protecting group.
Coupling reagents: Carbodiimides such as DIC (diisopropylcarbodiimide) and Oxyma are used for coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides with minimized aspartimide formation, ensuring higher purity and yield .
Aplicaciones Científicas De Investigación
Z-Asp-OMPe is widely used in scientific research, particularly in:
Peptide synthesis: It is used to synthesize peptides with high purity and minimal side reactions.
Biological research: Peptides synthesized using this compound are used in various biological assays and studies.
Medical research: These peptides are used in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The primary mechanism by which Z-Asp-OMPe exerts its effects is through the protection of the aspartic acid side chain. The bulky 3-methyl-pent-3-yl group prevents the formation of aspartimide, a cyclic by-product that can interfere with peptide synthesis. This protection ensures the integrity of the peptide chain during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asp(OtBu)-OH: This compound uses a t-butyl group for protection but is less effective in preventing aspartimide formation compared to Z-Asp-OMPe.
Fmoc-Asp(OEpe)-OH: This variant uses a linear homologation of the t-butyl group and offers similar protection against aspartimide formation.
Uniqueness
This compound is unique due to its bulky 3-methyl-pent-3-yl protecting group, which provides superior protection against aspartimide formation compared to other protecting groups .
Propiedades
Fórmula molecular |
C18H25NO6 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(3S)-4-(3-methylpentan-3-yloxy)-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-4-18(3,5-2)25-16(22)14(11-15(20)21)19-17(23)24-12-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 |
Clave InChI |
RKDCVTKHJTWHHE-AWEZNQCLSA-N |
SMILES isomérico |
CCC(C)(CC)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)(CC)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


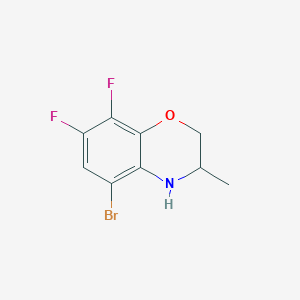
![1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12274459.png)
![4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12274462.png)
![4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B12274474.png)
![propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B12274477.png)
![1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol](/img/structure/B12274481.png)
![7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12274487.png)
![9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-](/img/structure/B12274502.png)
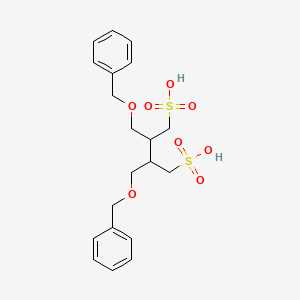
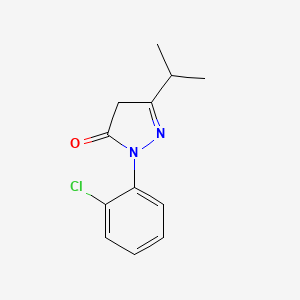

![1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12274520.png)
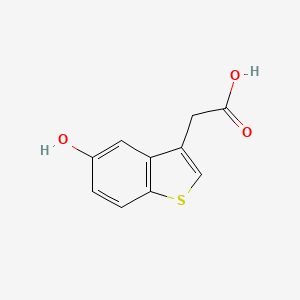
![2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12274532.png)
